2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETIC ACID
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Overview
Description
WAY-320774 is a chemical compound known for its role as an inhibitor of the Kanamycin Resistance Enzyme Eis from Mycobacterium tuberculosis . This enzyme is responsible for conferring resistance to the antibiotic kanamycin, which is used to treat tuberculosis. The molecular formula of WAY-320774 is C19H16N4O2S, and it has a molecular weight of 364.42 g/mol .
Preparation Methods
The synthetic routes and reaction conditions for WAY-320774 are not widely documented in public literature. it is typically synthesized in a laboratory setting under controlled conditions. The preparation involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
WAY-320774 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-320774 has several scientific research applications, including:
Chemistry: It is used as a tool to study enzyme inhibition and resistance mechanisms in bacteria.
Biology: It helps in understanding the biochemical pathways involved in antibiotic resistance.
Medicine: It is explored for its potential to enhance the efficacy of antibiotics against resistant strains of Mycobacterium tuberculosis.
Industry: It may be used in the development of new antimicrobial agents and in the study of drug resistance mechanisms.
Mechanism of Action
WAY-320774 exerts its effects by inhibiting the Kanamycin Resistance Enzyme Eis from Mycobacterium tuberculosis . This enzyme modifies kanamycin, rendering it ineffective against the bacteria. By inhibiting this enzyme, WAY-320774 prevents the bacteria from developing resistance to kanamycin, thereby restoring the antibiotic’s efficacy. The molecular targets and pathways involved include the enzyme’s active site and the biochemical pathways related to antibiotic resistance.
Comparison with Similar Compounds
WAY-320774 is unique in its specific inhibition of the Kanamycin Resistance Enzyme Eis. Similar compounds include other enzyme inhibitors that target different resistance mechanisms in bacteria. Some of these compounds are:
β-Lactamase inhibitors: These compounds inhibit β-lactamase enzymes, which confer resistance to β-lactam antibiotics.
Efflux pump inhibitors: These compounds inhibit efflux pumps, which bacteria use to expel antibiotics and other toxic substances.
DNA gyrase inhibitors: These compounds inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.
WAY-320774 stands out due to its specific target and its potential to combat antibiotic resistance in tuberculosis.
Properties
IUPAC Name |
2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-16(25)12-26-19-20-18-17(21-22-19)14-8-4-5-9-15(14)23(18)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJFTUVZXOAPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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